1-Methyl-1H-1,2,4-triazole-5-methanamine

Description

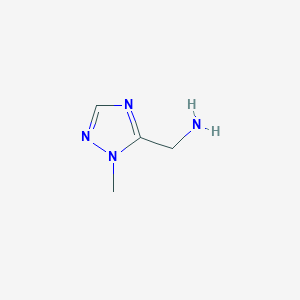

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-4(2-5)6-3-7-8/h3H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDIYTPFKQIUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592863 | |

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244639-03-0 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244639-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-1,2,4-triazole-5-methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,4-triazole-5-methanamine, a substituted triazole, has emerged as a molecule of significant interest in medicinal chemistry. Its structural motif is a key component in the design and synthesis of targeted therapeutics, most notably in the field of oncology. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of next-generation pharmaceuticals. Understanding the nuanced characteristics of this compound is essential for researchers aiming to leverage its potential in novel drug design and development projects.

Physicochemical Properties

This compound is a small, nitrogen-rich heterocyclic compound. A summary of its key identifiers and physicochemical properties is provided below. While experimentally determined physical properties such as melting and boiling points are not widely published, its structural features suggest it is a polar molecule, likely soluble in polar solvents.

| Property | Value | Source |

| CAS Number | 244639-03-0 | [1][2][3] |

| Molecular Formula | C₄H₈N₄ | [1][2][3] |

| Molecular Weight | 112.13 g/mol | [1][2][3] |

| IUPAC Name | (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine | [2] |

| Storage Temperature | 2-8°C (protect from light) | [3] |

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis is a critical step in the multi-step preparation of the highly potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[4][5][6] The synthetic routes to Talazoparib describe the preparation of precursors which are then elaborated to form the 1-methyl-1H-1,2,4-triazole-5-yl moiety.[4][5][6] These methods provide a foundational understanding for its synthesis, which likely involves the construction of the triazole ring followed by the introduction or modification of the aminomethyl group at the 5-position.

A plausible synthetic approach, inferred from related literature on substituted triazoles, would involve the cyclization of a suitable amidine or related precursor, followed by functional group interconversion to yield the desired methanamine.

Illustrative Synthetic Workflow

Caption: A generalized synthetic workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the aminomethyl group, the amine protons, and the proton on the triazole ring. The chemical shifts would be influenced by the electronic environment of the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry would be a critical tool for confirming the molecular weight of the compound. The predicted monoisotopic mass is 112.0749 Da.[9] Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the triazole ring, providing structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, and C=N and N-N stretching vibrations characteristic of the triazole ring.

Application in Drug Development: The Case of Talazoparib

The most prominent application of this compound is as a crucial structural component of Talazoparib (BMN 673) , a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2.[5]

Role in PARP Inhibition

Talazoparib is an anticancer agent that has shown significant efficacy in treating cancers with mutations in the BRCA1 and BRCA2 genes.[5] PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with BRCA mutations, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibition of PARP by Talazoparib leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

The 1-methyl-1H-1,2,4-triazole-5-yl moiety of Talazoparib plays a critical role in its binding to the PARP enzyme.[5] The unique stereospecific structure of Talazoparib, which includes this triazole fragment, allows for extensive and unique binding interactions within the active site of PARP1 and PARP2, contributing to its high potency.[5]

Signaling Pathway of PARP Inhibition

Caption: The mechanism of action of Talazoparib, highlighting the role of PARP inhibition in BRCA-deficient cancer cells.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that specific GHS hazard classifications are not currently available.[10] However, general laboratory safety precautions should be observed when handling this compound.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[10]

-

Ventilation: Use in a well-ventilated area or under a fume hood.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3][10] Recommended storage is at 2-8°C.[3]

-

Spills: In case of a spill, collect the material and place it in a suitable container for disposal. Avoid generating dust.[10]

-

First Aid:

-

In case of contact with eyes: Rinse immediately with plenty of water.

-

In case of contact with skin: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.[10]

-

Conclusion

This compound is a vital heterocyclic building block with demonstrated importance in the synthesis of targeted cancer therapeutics. Its incorporation into the potent PARP inhibitor Talazoparib underscores its value in modern drug design. While comprehensive public data on its physicochemical and spectroscopic properties are limited, its established role in a clinically relevant molecule ensures its continued significance for researchers in medicinal chemistry and oncology. Further elucidation of its properties and reactivity will undoubtedly facilitate the development of new and improved therapeutic agents.

References

- Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. [Link]

- ChemWhat. This compound CAS#: 244639-03-0. [Link]

- eLife. elife-93968-fig1-data2-v1.docx. [Link]

- ChemWhat. This compound CAS#: 244639-03-0; ChemWhat Code: 305453. [Link]

- Google Patents. WO2017215166A1 - Synthesis of parpinhibitor talazoparib.

- The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

- MDPI. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. [Link]

- ResearchGate. Talazoparib contributes to PARP trapping and enzymatic inhibition. A,... [Link]

- MDPI. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. [Link]

- ResearchGate. Talazoparib makes a favorable interaction with the structurally... [Link]

- Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

- ResearchGate. Figure S1. 1 H NMR spectrum of... [Link]

- PubChem. This compound. [Link]

- SpectraBase. 1H-1,2,4-Triazol-3-amine, 5-(2-methylpropyl)- - Optional[FTIR] - Spectrum. [Link]

- LookChem. (1H-1,2,3-triazol-4-yl)Methanamine. [Link]

- Organic & Biomolecular Chemistry. [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]

- MolPort. 1-[1-methyl-5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine | Molport-022-825-770. [Link]

- ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

- PMC. N-[(Z)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine. [Link]

- J-GLOBAL. On the absorption spectrum of the 3s Rydberg state of acetone. | Article Information. [Link]

- J-GLOBAL. Spectroscopic Analysis of Frake ́ Treated with Periodic Acid. I. Electron Spectroscopy for Chemical Analysis(ESCA). | Article Information. [Link]

Sources

- 1. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound CAS#: 244639-03-0 [m.chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMN 673 synthesis - chemicalbook [chemicalbook.com]

- 7. 244639-03-0|(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. PubChemLite - this compound (C4H8N4) [pubchemlite.lcsb.uni.lu]

- 10. zycz.cato-chem.com [zycz.cato-chem.com]

Physicochemical characteristics of 1-Methyl-1H-1,2,4-triazole-5-methanamine

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-1H-1,2,4-triazole-5-methanamine

Introduction

This compound is a heterocyclic compound featuring a methylated triazole ring and a primary aminomethyl substituent. As a functionalized small molecule, it represents a versatile building block in medicinal chemistry and drug discovery. The arrangement of its nitrogen atoms, primary amine, and the overall electronic structure imparts specific properties that are crucial for its behavior in biological systems. Understanding its fundamental physicochemical characteristics is not merely an academic exercise; it is a critical prerequisite for its rational application in drug design, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for forming stable, soluble salts for formulation.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in established analytical methodologies. As a senior application scientist, the focus extends beyond simple data presentation to elucidate the causality behind experimental choices and to provide robust, self-validating protocols for their determination.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

| Identifier | Value | Source |

| IUPAC Name | (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine | - |

| CAS Number | 244639-03-0 | [1][2][3] |

| Molecular Formula | C₄H₈N₄ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Canonical SMILES | CN1N=CN=C1CN | - |

| Structure |  | - |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative. Key expected signals would include:

-

A singlet corresponding to the three protons of the N-methyl group (N-CH₃).

-

A singlet for the two protons of the methylene group (-CH₂-NH₂).

-

A broad singlet for the two protons of the primary amine (-NH₂), which may exchange with D₂O.

-

A singlet for the lone proton on the triazole ring (C-H). The chemical shifts of these protons provide direct confirmation of the molecular skeleton[7].

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would confirm the carbon framework with four distinct signals:

-

One signal for the N-methyl carbon.

-

One signal for the methylene carbon.

-

Two signals for the two distinct carbons of the triazole ring.

-

-

MS (Mass Spectrometry): Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) would be used to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) would be employed to verify the elemental composition (C₄H₈N₄) with high precision[6]. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 112.13 or 113.14, respectively[1][8].

-

IR (Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups:

-

N-H stretching vibrations for the primary amine.

-

C-H stretching for the alkyl and aromatic-like ring protons.

-

C=N and N=N stretching vibrations characteristic of the triazole ring.

-

Acid-Base Properties (pKa)

The pKa, the negative logarithm of the acid dissociation constant, is a cornerstone physicochemical parameter. It dictates the ionization state of a molecule at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets. This compound has two potential sites of protonation: the primary amine and the nitrogen atoms of the triazole ring. The primary amine is expected to be the more basic site.

Experimental Determination of pKa

Several robust methods exist for pKa determination, with potentiometric titration being a high-precision, standard technique[9].

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve[9][10].

Rationale: This protocol is a self-validating system. The accuracy of the pH electrode is calibrated with standard buffers, and the concentration of the titrant is known precisely. The resulting sigmoidal curve provides a clear inflection point corresponding to the pH where the concentrations of the protonated and neutral species are equal, which by definition is the pKa[10].

Step-by-Step Methodology:

-

Preparation:

-

Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Prepare a standardized solution of 0.1 M HCl (titrant).

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).

-

-

Titration:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Allow the initial pH reading to stabilize and record it.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.

-

After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

-

Caption: Experimental workflow for LogD determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical property that affects everything from the reliability of in vitro assays to oral bioavailability.[11][12] Poor solubility is a major hurdle in drug development. It is essential to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid state, and is the most relevant value for formulation development.[12][13]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is also the standard for determining thermodynamic solubility.[14]

Rationale: This method ensures that a true equilibrium is reached between the solid material and the solution, providing the saturation solubility. The 24-hour incubation period allows even slowly dissolving or stable crystal forms to reach equilibrium, and the final filtration step ensures that only dissolved material is quantified.[13]

Step-by-Step Methodology:

-

Preparation:

-

Prepare the desired aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

Accurately weigh an excess amount of the solid compound (e.g., 1 mg) into a glass vial.[13] This is to ensure that undissolved solid remains at the end of the experiment.

-

-

Incubation:

-

Sample Processing:

-

After incubation, visually inspect the sample to confirm the presence of undissolved solid.

-

Allow the suspension to settle.

-

Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all solid particles. Alternatively, centrifuge at high speed and collect the supernatant.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS, comparing the result against a standard calibration curve.

-

-

Result:

-

The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data for related triazole derivatives provide general guidance. For instance, some triazoles are classified as causing skin and serious eye irritation.[15][16]

General Precautions:

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[17][18] Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[15][16]

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15][16]

-

Skin: In case of contact, wash with plenty of soap and water. Remove contaminated clothing.[15]

-

Ingestion/Inhalation: Move the person to fresh air. If swallowed or if feeling unwell after inhalation, call a poison center or doctor.[15]

-

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[15]

Disclaimer: This information is based on related compounds. Always consult the specific, manufacturer-provided Safety Data Sheet (SDS) for this compound before handling.

Summary and Interrelation of Properties

The physicochemical properties discussed are not independent variables; they are deeply interconnected and collectively determine the "drug-likeness" of a compound.

Caption: Interrelation of core physicochemical properties and their impact.

The pKa determines the charge state at a given pH. This charge state directly impacts both the aqueous solubility (charged species are generally more soluble) and the LogD (charged species are less lipophilic). Together, solubility and lipophilicity govern a compound's ability to be absorbed and formulated, ultimately defining its bioavailability.

References

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

- Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- ChemWhat. (n.d.). This compound CAS#: 244639-03-0.

- Bio-protocol. (2024). LogP/LogD shake-flask method. Protocols.io.

- van der Heide, E. (2013).

- Splittgerber, A. G., & T महज, A. M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- On-mols. (2020). LogP / LogD shake-flask method v1.

- University of Louisiana Monroe. (n.d.).

- B-hive. (2024). In-vitro Thermodynamic Solubility. Protocols.io.

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (2022). This compound | 244639-03-0.

- BLDpharm. (n.d.). (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Chemistry LibreTexts. (2023). 2.

- Al-Obaidi, A., & Al-Bayati, R. I. H. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- Thermo Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Amino-5-methylthio-1H-1,2,4-triazole.

- Barid, R. K., & Mohsin, E. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research, 12(24), 14878-14881.

- MedChemExpress. (2024).

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- PubChemLite. (n.d.). This compound.

- SpectraBase. (n.d.). 1-Methyl-1,2,4-triazole.

- Koval, A. A., et al. (2020). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Žurnal Organìčnoï ta Farmacevtičnoï Hìmìï, 18(3(71)), 3-13.

-

da Silva, A. C., et al. (2020). 1H--[19][20][21]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 31(8), 1649-1661.

- Khan, I., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound CAS#: 244639-03-0 [chemicalbook.com]

- 3. This compound | 244639-03-0 [chemicalbook.com]

- 4. ripublication.com [ripublication.com]

- 5. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 6. ijbr.com.pk [ijbr.com.pk]

- 7. scielo.br [scielo.br]

- 8. PubChemLite - this compound (C4H8N4) [pubchemlite.lcsb.uni.lu]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. evotec.com [evotec.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. enamine.net [enamine.net]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-1,2,4-triazole-5-methanamine

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-Methyl-1H-1,2,4-triazole-5-methanamine (Molecular Formula: C₄H₈N₄, Monoisotopic Mass: 112.0749 Da).[1] While experimental data for this specific molecule is not widely available in public repositories, this document leverages extensive data from analogous 1,2,4-triazole structures and foundational spectroscopic principles to present a predictive but robust analysis. We outline detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provide an in-depth interpretation of the predicted spectra. This guide is intended for researchers in medicinal chemistry and drug development, offering a framework for the characterization of novel heterocyclic amines.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a 1,2,4-triazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[2][3] The triazole ring acts as a stable, aromatic scaffold that can engage in various intermolecular interactions, while the primary amine offers a key site for functionalization or hydrogen bonding. Accurate structural confirmation via spectroscopy is the cornerstone of any chemical research, ensuring compound identity and purity before further application.

The molecular structure and atom numbering scheme used for spectral assignment are shown below:

Figure 1: Structure and numbering for this compound.

This guide will systematically detail the predicted spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this molecule, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Field Insights |

| ~ 8.0 - 8.2 | Singlet (s) | 1H | H-3 | The lone proton on the triazole ring is expected to be significantly deshielded due to the aromatic and electron-withdrawing nature of the heterocyclic system. Its chemical shift is comparable to similar 1-methyl-1,2,4-triazoles. |

| ~ 4.0 - 4.2 | Singlet (s) | 2H | H-6 (-CH₂-) | These methylene protons are adjacent to the electron-withdrawing triazole ring and the nitrogen of the amine, placing them in a moderately deshielded environment. A singlet is predicted as there are no adjacent protons for coupling. |

| ~ 3.8 - 4.0 | Singlet (s) | 3H | H-7 (-CH₃) | The N-methyl protons are deshielded by the direct attachment to the nitrogen atom within the aromatic ring system. |

| ~ 2.0 - 2.5 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad singlet. The exact chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon a D₂O shake. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Field Insights |

| ~ 155 - 158 | C-5 | This carbon is attached to two nitrogen atoms and the aminomethyl group, leading to a significant downfield shift. |

| ~ 148 - 152 | C-3 | The CH carbon of the triazole ring, its chemical shift is characteristic of sp² carbons in electron-deficient heterocyclic systems. |

| ~ 45 - 50 | C-6 (-CH₂-) | An sp³ hybridized carbon attached to the triazole ring and the amine nitrogen. |

| ~ 35 - 40 | C-7 (-CH₃) | The N-methyl carbon, appearing in the typical range for such groups attached to a heteroaromatic ring. |

Experimental Protocol for NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is polar and will allow for the observation of the exchangeable N-H protons of the primary amine.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the DMSO-d₆ sample.

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and reference the residual DMSO solvent peak to δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 1024 scans or more, as ¹³C has a low natural abundance.

-

Process the data and reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule. The analysis focuses on characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Field Insights |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A primary amine will typically show two distinct, medium-intensity bands in this region. |

| 3150 - 3100 | C-H Stretch | Triazole Ring | The C-H bond on the aromatic-like triazole ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Stretching vibrations for the methyl and methylene groups. |

| ~1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines. |

| 1600 - 1450 | C=N and N=N Stretch | Triazole Ring | The triazole ring stretches are complex and appear in the fingerprint region, confirming the heterocyclic core.[4] |

Experimental Protocol for IR Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, reliable technique that requires minimal sample preparation.

-

Methodology:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

-

Perform an ATR correction and baseline correction using the spectrometer software.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

-

Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this polar, basic molecule. It is a soft ionization technique that will readily produce the protonated molecule.

-

Expected Ions:

-

[M+H]⁺ (Protonated Molecule): m/z 113.0822. This would be the base peak in the positive ion mode ESI spectrum. The high-resolution mass should match the calculated value for C₄H₉N₄⁺.[1]

-

[M]⁺• (Molecular Ion): m/z 112.0749. While less common in ESI, it may be observed. It would be the primary ion observed under Electron Ionization (EI).[1]

-

Predicted Fragmentation Pathways

Tandem MS (MS/MS) on the [M+H]⁺ precursor ion (m/z 113.08) would provide structural confirmation.

Experimental Protocol for MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid. The acid promotes protonation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Methodology:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for m/z 113.08.

-

Perform a tandem MS (MS/MS) experiment by isolating the m/z 113.08 ion and subjecting it to collision-induced dissociation (CID) with argon or nitrogen gas to observe the fragment ions.

-

Integrated Spectroscopic Analysis Workflow

The definitive characterization of this compound relies on the synergistic interpretation of all acquired data. The following workflow ensures a self-validating system for structural confirmation.

Conclusion

This guide establishes a comprehensive spectroscopic profile for this compound based on expert prediction and established principles. The predicted NMR, IR, and MS data provide a clear and unique fingerprint for this molecule. By following the detailed experimental protocols, researchers can reliably acquire and interpret the necessary data to confirm the identity, purity, and structure of this and similar heterocyclic compounds, ensuring the integrity of their scientific endeavors.

References

-

ChemWhat. This compound. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

IOP Conference Series: Materials Science and Engineering. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available at: [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link]

Sources

Tautomeric Forms of Substituted 1,2,4-Triazoles: A Technical Guide for Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by prototropic tautomerism. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the tautomeric phenomena in substituted 1,2,4-triazoles. We will explore the structural diversity arising from tautomerism, the factors governing tautomeric equilibrium, and the critical experimental and computational methodologies for their characterization. A central theme of this guide is the direct correlation between tautomeric forms and biological activity, offering a strategic framework for rational drug design and optimization.

Introduction: The Dynamic Nature of the 1,2,4-Triazole Core

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.[1] The mobility of a proton allows substituted 1,2,4-triazoles to exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers, contingent on the position of the hydrogen atom on the nitrogen atoms of the triazole ring.[1][2] For the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most stable form.[1][3][4] However, the introduction of substituents can dramatically shift this equilibrium.

This dynamic equilibrium between tautomers is a critical consideration in drug development. Different tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, lipophilicity, and molecular shape. These properties directly govern a molecule's interaction with its biological target, such as an enzyme active site or a receptor, ultimately dictating its pharmacological profile.[2][5] A thorough understanding and, where possible, control of the predominant tautomeric form is therefore a cornerstone of modern drug design.[2]

Tautomeric Equilibria in Substituted 1,2,4-Triazoles

The tautomeric landscape of a substituted 1,2,4-triazole is a delicate balance of multiple factors. The primary forms of tautomerism observed are annular tautomerism, involving the migration of a proton between the ring nitrogen atoms, and, in relevantly substituted derivatives, thione-thiol or keto-enol tautomerism.

Annular Tautomerism: The 1H, 2H, and 4H Forms

The principal annular tautomers of a monosubstituted 1,2,4-triazole are the 1H, 2H, and 4H forms. The relative stability of these tautomers is highly dependent on the electronic properties of the substituents at the C3 and C5 positions.[1]

Diagram: General Tautomeric Equilibria in Substituted 1,2,4-Triazoles

Caption: Annular tautomerism in substituted 1,2,4-triazoles.

Influence of Substituents on Tautomer Stability:

The electronic nature of substituents plays a pivotal role in determining the predominant tautomer. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the triazole ring, thereby stabilizing or destabilizing certain tautomeric forms.[1][6]

-

Amino-substituted 1,2,4-triazoles: For 3-amino-1,2,4-triazole, the stability order is generally found to be 1H > 2H > 4H.[1]

-

Halo-substituted 1,2,4-triazoles: In the case of 3-chloro-1,2,4-triazoles, the observed stability order is 3-chloro-1H > 5-chloro-1H > 3-chloro-4H.[1] Conversely, for 3-bromo-1,2,4-triazoles, the 3-bromo-4H tautomer is reported to be the most stable.[1]

-

Electron-releasing vs. Electron-withdrawing groups: For 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom tends to be attached to the nitrogen atom (N1 or N2) closer to the more electron-releasing substituent.[6]

Thione-Thiol Tautomerism in Mercapto-1,2,4-Triazoles

3-Mercapto-1,2,4-triazoles introduce an additional layer of tautomeric complexity, exhibiting thione-thiol tautomerism. These compounds can exist in the thione form (with a C=S bond and an N-H bond) or the thiol form (with a C-S-H bond and a C=N bond). Quantum chemical calculations and experimental data indicate that the thione form is generally the predominant and more stable species.[2][7]

Diagram: Thione-Thiol Tautomeric Equilibrium

Caption: Equilibrium between thione and thiol forms in mercapto-1,2,4-triazoles.

Physicochemical Properties and Tautomerism

The tautomeric state of a 1,2,4-triazole derivative significantly influences its acidity/basicity, which is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Acidity and Basicity (pKa Values)

1,2,4-Triazole itself is amphoteric.[8] The pKa of the protonated form (1,2,4-triazolium) is approximately 2.19-2.45, while the pKa for the deprotonation of the neutral molecule is around 10.26.[1][8][9] Substituents can cause significant shifts in these pKa values. The specific tautomer present in solution will dictate which nitrogen is protonated or deprotonated.

| Compound | pKa (protonated form) | pKa (neutral form) |

| 1,2,4-Triazole | 2.19[9] | 10.26[1][9] |

| Substituted 1,2,4-triazoles | Varies with substituent[10][11][12] | Varies with substituent[10][11][12] |

| Note: pKa values can be influenced by solvent and temperature.[1] |

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous determination of the predominant tautomeric form and for studying the dynamics of the equilibrium.[2][13]

Diagram: Integrated Workflow for Tautomer Analysis

Caption: An integrated workflow for the comprehensive analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[14] The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.[1][15]

Experimental Protocol: ¹H, ¹³C, and ¹⁵N NMR Analysis

-

Sample Preparation: Dissolve the substituted 1,2,4-triazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: The chemical shift of the N-H proton is particularly informative. For instance, in 1,2,4-triazole-3-thiones, the N-H proton signal is typically observed in the range of 13-14 ppm.[1]

-

¹³C NMR: For thione-thiol tautomerism, the ¹³C NMR signal for the C=S carbon is typically observed around 169 ppm.[1]

-

¹⁵N NMR: Due to the large chemical shift difference between pyrrole-type and pyridine-type nitrogens, ¹⁵N NMR is an exceptionally reliable method for studying prototropic tautomerism in azoles.[15]

-

2D NMR: Two-dimensional NMR experiments, such as HMBC and HSQC, are invaluable for assigning the connectivity and definitively establishing the structure of the predominant tautomer.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information in the solid state.[13][16] It allows for the precise localization of all atoms, including the mobile proton, thereby definitively identifying the tautomeric form present in the crystal lattice.[2][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the 1,2,4-triazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates, bond lengths, and bond angles, which will reveal the exact tautomeric form.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy can be used to differentiate between tautomers based on their distinct electronic transitions.[1] While not as structurally definitive as NMR or X-ray crystallography, it is a valuable complementary technique, especially when comparing experimental spectra to computationally simulated spectra for different tautomers.[5][18]

Experimental Protocol: UV/Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

-

Data Acquisition: Record the UV/Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: Compare the experimental spectrum with the spectra of known N-methylated derivatives (which lock the tautomeric form) or with computationally predicted spectra for each possible tautomer.[5][6]

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for studying tautomerism.[2][5]

Computational Protocol: DFT Analysis of Tautomers

-

Structure Optimization: Model all possible tautomeric structures and optimize their geometries using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[2][5]

-

Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to predict their relative stabilities.[2] Solvation models (e.g., PCM, SMD) can be applied to simulate the effect of different solvents.[5]

-

Spectroscopic Property Simulation: Simulate spectroscopic properties such as NMR chemical shifts and UV/Vis absorption wavelengths for each tautomer.[2][19] These simulated data can then be compared with experimental results to validate the predicted tautomer populations.[5]

Biological Significance and Implications for Drug Design

The tautomeric state of a 1,2,4-triazole-based drug candidate is not merely an academic curiosity; it is a critical determinant of its biological activity.[2][5] Different tautomers present different pharmacophoric features to a biological target. For example, a change in the position of a proton can convert a hydrogen bond donor to a hydrogen bond acceptor, drastically altering the binding affinity and, consequently, the biological efficacy of the compound.[2]

Therefore, a comprehensive understanding of the tautomeric preferences of a lead compound is a crucial step in the drug design and optimization process. By employing the integrated experimental and computational workflow described in this guide, medicinal chemists can:

-

Identify the bioactive tautomer.

-

Rationally design molecules that favor the desired tautomeric form.

-

Improve the ADME properties of drug candidates.

-

Ultimately, develop more effective and safer therapeutic agents.

References

-

Wofford, D. S., Forkey, D. M., & Russell, J. G. (1982). Nitrogen-15 NMR spectroscopy: prototropic tautomerism of azoles. The Journal of Organic Chemistry, 47(26), 5132–5136. [Link]

-

Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 16(5), 4256–4285. [Link]

-

Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin, 23(5), 955-963. [Link]

-

Antonijević, M., & Stanković, D. (2021). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 26(16), 4983. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. International Journal of Drug Design and Discovery, 5(2), 1-6. [Link]

-

Kovalishyn, V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181–192. [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. [Link]

-

Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Basic and Clinical Pharmacy, 12(1), 1-10. [Link]

-

UNT Digital Library. (1965). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. [Link]

-

ProQuest. (2023). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

-

Scribd. (n.d.). Substituent Effects on Triazole Tautomerism. [Link]

-

ResearchGate. (n.d.). Equilibrium of three prototropic tautomers of substituted 1,2,3-triazole-5-carbaldehyde oximes. [Link]

-

ResearchGate. (n.d.). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. [Link]

-

ResearchGate. (n.d.). Tautomeric equilibria for azoles. (a) pyrrole; (b) imidazole. [Link]

-

Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

ResearchGate. (n.d.). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

-

Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. [Link]

-

Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles. [Link]

-

ResearchGate. (n.d.). Tautomeric forms for the substituted 1,2,4-triazoles. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

Semantic Scholar. (2007). Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents. [Link]

-

ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]

-

ACS Publications. (1998). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

ResearchGate. (n.d.). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. [Link]

-

MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles | Semantic Scholar [semanticscholar.org]

- 7. ijsr.net [ijsr.net]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 11. [PDF] Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. dspace.ncl.res.in [dspace.ncl.res.in]

- 18. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 19. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Triazole Derivatives

Introduction: The 1,2,4-Triazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a "privileged scaffold" in drug discovery. Its unique structural features—stability towards metabolism, ability to act as both a hydrogen bond donor and acceptor, and its polar nature which can enhance drug solubility—make it a versatile building block for creating therapeutically significant agents.[1] A vast body of literature confirms that derivatives of 1,2,4-triazole exhibit a remarkable spectrum of biological activities, including antifungal, antimicrobial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[2][3][4][5][6] Many clinically successful drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drugs anastrozole and letrozole, feature this core structure, underscoring its pharmacological importance.[2]

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of novel triazole derivatives. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, data interpretation, and the integration of computational and in vitro methods. The objective is to construct a robust, self-validating screening cascade that efficiently identifies and characterizes promising lead compounds for further development.

Chapter 1: The Foundational Screening Strategy: A Hierarchical, Multi-Pronged Approach

A successful screening campaign does not rely on a single assay but rather on a strategically designed cascade. The goal is to rapidly and cost-effectively filter a library of novel triazole derivatives, moving from broad, high-throughput assessments to more specific, mechanism-of-action studies. This hierarchical approach ensures that resources are focused on the most promising candidates.

The causality behind this strategy is rooted in efficiency and risk mitigation. Early-stage in silico models and broad-spectrum cell-based assays are designed to quickly eliminate compounds with predicted poor pharmacokinetics or a lack of general bioactivity.[7] Subsequent, more complex and resource-intensive assays are then reserved for a smaller, enriched set of compounds, maximizing the probability of identifying a viable lead.

Caption: A hierarchical workflow for screening novel triazole derivatives.

Chapter 2: In Silico Assessment: Prioritizing Candidates Before the Bench

Before committing to resource-intensive wet lab experiments, computational methods provide a powerful first-pass filter. These in silico techniques predict the potential of a molecule to be a successful drug, guiding the selection of compounds for synthesis and in vitro testing.[8]

Molecular Docking: Predicting Target Engagement

Molecular docking simulates the interaction between a small molecule (the triazole derivative) and the binding site of a target protein.[1] This technique is invaluable for hypothesizing a mechanism of action and prioritizing compounds that are predicted to bind with high affinity.

Causality & Rationale: Triazoles are known to inhibit specific enzymes crucial for pathogen survival or cancer progression. For example, antifungal triazoles target lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[9][10] Anticancer triazoles may target enzymes like aromatase or protein kinases.[2] By docking the novel derivatives against the crystal structures of these known targets, we can predict their binding energy and interaction modes. A lower binding energy generally suggests a more stable and potent interaction.[2]

Key Targets for Triazole Docking Studies:

-

Anticancer: Aromatase, Tubulin, Tyrosine Kinases (e.g., EGFR, BRAF), CDK-4[2][12][13][14]

-

Antitubercular: Cytochrome P450 CYP121[15]

-

Antiviral: Viral Proteases (e.g., SARS-CoV-2 nsp5) or Polymerases[16]

ADMET Prediction: Profiling Drug-Likeness

A compound's efficacy is irrelevant if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models assess the pharmacokinetic and safety profiles of a molecule.[7][] High-quality drug candidates must exhibit appropriate ADMET properties.[7]

Causality & Rationale: A significant percentage of drug candidates fail in clinical trials due to poor ADMET properties, such as low bioavailability or unforeseen toxicity.[18] By using computational tools like SwissADME or admetSAR early in the process, we can flag compounds that are likely to fail later.[1][19] This is a critical self-validating step; it prevents the wasted effort of pursuing compounds that are pharmacokinetically flawed from the outset.

Key Predicted Parameters:

-

Lipinski's Rule of Five: Assesses oral bioavailability.[1]

-

Aqueous Solubility: Crucial for absorption and distribution.

-

Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.

-

Toxicity: Predicts potential carcinogenicity, mutagenicity, or hepatotoxicity.

Chapter 3: Antimicrobial & Antifungal Activity Screening

Given the clinical success of triazole antifungals, this is often the primary screen for new derivatives. The goal is to determine the minimum concentration of a compound required to inhibit the growth of a specific microorganism.

Core Methodology: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20] It is preferred over diffusion-based assays for screening because it provides a precise numerical value (the MIC) and is less affected by the compound's diffusion properties in agar.[20]

Detailed Protocol: Broth Microdilution Assay

-

Preparation:

-

Prepare a stock solution of each triazole derivative (e.g., 10 mg/mL in DMSO).

-

In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to each well.

-

Add 100 µL of the stock solution to the first well of a row and perform a 2-fold serial dilution across the plate, resulting in a range of concentrations.

-

-

Inoculum:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the wells.

-

Add 100 µL of the final diluted inoculum to each well.

-

-

Controls (Self-Validation):

-

Positive Control: A well-known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) is serially diluted to confirm the susceptibility of the test organism.

-

Negative Control (Growth Control): A well containing only broth and inoculum (no compound) to confirm microbial viability.

-

Sterility Control: A well containing only sterile broth to check for contamination.

-

Solvent Control: A well containing inoculum and the highest concentration of the solvent (DMSO) used, to ensure it has no inhibitory effect.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

Endpoint Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator like Resazurin.

-

Data Presentation: Sample MIC Data

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |

| TZ-001 | 8 | >128 | 16 | 32 |

| TZ-002 | 64 | >128 | 4 | 8 |

| TZ-003 | 128 | >128 | 128 | >128 |

| Fluconazole | N/A | N/A | 2 | 16 |

| Ciprofloxacin | 0.5 | 0.25 | N/A | N/A |

Chapter 4: Anticancer Activity Screening

The antiproliferative activity of novel triazoles is a major area of investigation. The primary screen aims to identify compounds that are cytotoxic to cancer cells at low concentrations.

Core Methodology: The MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]

Causality & Rationale: The principle of the MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT salt, converting it to insoluble purple formazan crystals.[1] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. Therefore, a reduction in the purple color indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

Caption: The biochemical principle of the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A-549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well.[21]

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of the triazole derivatives in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Incubate the plates for a specified period, typically 48 or 72 hours.[22]

-

-

Controls (Self-Validation):

-

Positive Control: A known anticancer drug (e.g., Doxorubicin) to validate assay sensitivity.

-

Negative Control (Untreated): Cells treated with medium containing only the vehicle (e.g., DMSO at <0.1%) to represent 100% viability.

-

Blank Control: Wells with medium but no cells to provide a background reading for the spectrophotometer.

-

-

MTT Addition & Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

-

Solubilization & Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance (Optical Density, OD) of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (OD_treated / OD_untreated) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).[22]

-

Data Presentation: Sample Anticancer IC50 Data

| Compound ID | MCF-7 (Breast) IC50 (µM) | A-549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |

| TZ-004 | 8.2 | 15.7 | 11.4 | 9.5 |

| TZ-005 | 75.1 | >100 | 88.2 | >100 |

| TZ-006 | 1.5 | 3.2 | 2.8 | 4.1 |

| Doxorubicin | 0.9 | 1.2 | 1.1 | 1.4 |

Chapter 5: Antiviral Activity Screening

Screening for antiviral activity requires a cell-based system that can support viral replication. The primary goal is to find compounds that inhibit viral replication without causing significant harm to the host cells.

Core Methodology: Plaque Reduction Assay & Cytotoxicity Assessment

A robust antiviral screen is a two-part process. First, an assay like the Plaque Reduction Assay determines the compound's efficacy in inhibiting viral infection (EC50). Second, a parallel cytotoxicity assay (like the MTT assay described above) on the same host cells determines the compound's toxicity (CC50).[23]

Causality & Rationale: A compound might stop viral replication simply by killing the host cells. This is not a useful antiviral effect. The key is to find compounds that are selectively toxic to the virus. The Selectivity Index (SI) , calculated as SI = CC50 / EC50, quantifies this. A high SI value indicates that the compound inhibits the virus at concentrations far below those that are toxic to the host cell, making it a promising candidate.

Caption: Workflow for determining the Selectivity Index in antiviral screening.

Detailed Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.[24]

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of the triazole derivative.

-

Overlay: After a 1-hour incubation to allow viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing agarose or methylcellulose). This medium contains the same concentrations of the test compound. The semi-solid nature prevents the spread of progeny virus through the medium, restricting infection to neighboring cells and leading to the formation of localized lesions called plaques.

-

Incubation: Incubate the plates for 2-5 days (depending on the virus) until visible plaques form.

-

Visualization & Counting:

-

Fix the cells (e.g., with 4% formaldehyde).

-

Stain the cell monolayer with a dye like crystal violet, which stains living cells but not the dead cells within a plaque.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

-

Chapter 6: Targeted Screening - Enzyme Inhibition Assays

Once a triazole derivative shows promising activity in a cell-based assay, the next logical step is to investigate its specific molecular target. Enzyme inhibition assays are cell-free systems designed to measure the direct interaction of a compound with a purified enzyme.[25]

Causality & Rationale: Cell-based assays show a phenotype (e.g., cell death), but they don't confirm the mechanism. A compound could be acting on any number of cellular targets. A cell-free enzyme assay provides direct evidence that the compound inhibits a specific, hypothesized target (e.g., α-glucosidase for diabetes, acetylcholinesterase for Alzheimer's).[25][26] This is a crucial step in validating the findings from molecular docking and building a compelling case for the compound's mechanism of action.

General Protocol: Colorimetric Enzyme Inhibition Assay

-

Reaction Setup:

-

In a 96-well plate, combine a reaction buffer, the purified target enzyme, and various concentrations of the triazole inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set time (e.g., 5-10 minutes) to allow for binding.[27]

-

-

Initiation:

-

Initiate the reaction by adding a specific substrate for the enzyme. Often, this is a chromogenic substrate that produces a colored product upon cleavage by the enzyme.

-

-

Detection:

-

Monitor the rate of the reaction by measuring the increase in absorbance of the colored product over time using a spectrophotometer or plate reader.[19]

-

-

Controls (Self-Validation):

-

100% Activity Control: Reaction with enzyme and substrate, but no inhibitor.

-

0% Activity Control (Blank): Reaction with substrate but no enzyme.

-

Positive Control: A known inhibitor for the target enzyme.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration.

-

Determine the IC50 value, the concentration of the compound required to reduce enzyme activity by 50%.

-

Conclusion: Synthesizing the Data for Lead Advancement

The biological screening of novel triazole derivatives is an iterative, multi-disciplinary process. It begins with a broad computational filter to select for drug-like properties, moves through high-throughput cellular screens to identify general bioactivity, and culminates in specific, mechanistic assays to confirm the molecular target. Each step is a self-validating system, with built-in controls to ensure the reliability of the data. By integrating the results from in silico, in vitro cellular, and in vitro biochemical assays, researchers can confidently identify and prioritize lead candidates with a well-defined activity profile and a clear mechanism of action, paving the way for the next stages of drug development.

References

- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). National Institutes of Health.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). ijcrcps.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.

- Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. (n.d.). International Journal of Pharmacy and Biological Sciences.

- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (n.d.). MDPI.

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Informa UK Limited.

- Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. (n.d.). Royal Society of Chemistry.

- Antiviral Drug Screening. (n.d.). Virology Research Services.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022, July 14). ResearchGate.

- Transformer-Driven ADMET Screening for Efficient Drug Evaluation. (n.d.). Kwon Research Group.

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate.

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2017). PubMed.

- ADMET Modeling and Prediction. (n.d.). BOC Sciences.

- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (1995). CRC Press.

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). BioIVT.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). ResearchGate.

- Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (n.d.). ResearchGate.

- Synthesis and Biological Applications of Triazole Derivatives – A Review. (n.d.). Bentham Science.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). Biointerface Research in Applied Chemistry.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.

- Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio.

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). National Institutes of Health.

- Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. (2023, August 31). DergiPark.

- Biological Potentials of Biological Active Triazole Derivatives: A Short Review. (n.d.). Longdom Publishing.

- Identification of a Broad-Spectrum Antiviral Small Molecule against Severe Acute Respiratory Syndrome Coronavirus and Ebola, Hendra, and Nipah Viruses by Using a Novel High-Throughput Screening Assay. (n.d.). ASM Journals.

- Identifying SARS-CoV-2 Antiviral Compounds by Screening for Small Molecule Inhibitors of nsp5 Main Protease. (2021, April 8). bioRxiv.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Institutes of Health.

- Methods of screening for antimicrobial compounds. (n.d.). Google Patents.

- In Vitro Enzyme Inhibition and Microbiological Assays. (n.d.). Bio-protocol.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.

- Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (n.d.). Taylor & Francis Online.

- Synthesis and in vitro anti-diabetic activity of Triazole-enamide derivatives and inhibition of DPP-IV enzyme: An in silico approach. (2025, August 24). ResearchGate.

- Antifungal screening of novel hybrids of triazole derivatives. (n.d.). ResearchGate.

- Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp12/7/8 RNA-dependent RNA polymerase. (n.d.). National Institutes of Health.

- In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. (2025, March 20). ResearchGate.

- Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (n.d.). Royal Society of Chemistry.

- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (n.d.). PubMed Central.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. ijcrcps.com [ijcrcps.com]